3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a tert-butoxycarbonyl (boc) group, are often used in organic synthesis as protecting groups for amines .
Mode of Action
The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets through a nucleophilic substitution reaction .
Biochemical Pathways
Compounds with a similar structure that contain a boc group are known to be involved in the protection of amines during organic synthesis . This suggests that the compound might play a role in biochemical pathways involving amines.
Pharmacokinetics
The compound’s molecular weight (22323 g/mol) and its physical form (powder) suggest that it might have good bioavailability .
Result of Action
The compound’s potential role in the protection of amines during organic synthesis suggests that it might have an effect on the structure and function of proteins, as amines are key components of amino acids, which are the building blocks of proteins .
Action Environment
The compound’s storage temperature (room temperature) suggests that it might be stable under normal environmental conditions .
Biochemical Analysis
Biochemical Properties
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that this compound may exert its effects at the molecular level through similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of pyridine-2-carboxylic acid .
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid
- 3-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid
- 3-[(Tert-butoxy)carbonyl]pyridine-5-carboxylic acid
Uniqueness
3-[(Tert-butoxy)carbonyl]pyridine-2-carboxylic acid is unique due to its specific position of the carboxylic acid group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo . This positional specificity makes it a valuable compound in synthetic chemistry for the selective protection and deprotection of amines .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-5-4-6-12-8(7)9(13)14/h4-6H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNOKBVLGGIMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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